molecular formula C16H15N3O5 B5880938 3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5880938
M. Wt: 329.31 g/mol
InChI Key: BBXVQKBAZTWSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as MNPA or N-[(2-nitrophenyl)acetyl]-3-methoxybenzimidamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MNPA involves the inhibition of various enzymes, including topoisomerase IIα, cyclin-dependent kinase 2, and acetylcholinesterase. MNPA has been shown to bind to the active site of these enzymes, inhibiting their activity and leading to the inhibition of cancer cell proliferation or the prevention of neurodegeneration.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and prevent neurodegeneration. MNPA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes involved in cancer cell proliferation and neurodegeneration. MNPA is also relatively easy to synthesize and purify, making it accessible for research purposes. However, MNPA has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety for use in humans.

Future Directions

There are several future directions for research on MNPA. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are also needed to determine the toxicity and safety of MNPA for use in humans.

Synthesis Methods

MNPA has been synthesized using various methods, including the reaction of 3-methoxybenzene-1,2-diamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methoxybenzene-1,2-diamine with 2-nitrobenzoyl isocyanate in the presence of a base. These methods result in the formation of MNPA, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

MNPA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNPA can inhibit the growth of cancer cells, including breast cancer cells, by inducing apoptosis. MNPA has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as topoisomerase IIα and cyclin-dependent kinase 2. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase.

properties

IUPAC Name

[(Z)-[amino-(3-methoxyphenyl)methylidene]amino] 2-(2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-13-7-4-6-12(9-13)16(17)18-24-15(20)10-11-5-2-3-8-14(11)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXVQKBAZTWSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NOC(=O)CC2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/OC(=O)CC2=CC=CC=C2[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

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